molecular formula C14H15N3OS B4628615 2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B4628615
M. Wt: 273.36 g/mol
InChI Key: DRBGDPYQSCLDLX-UHFFFAOYSA-N
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Description

2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.09358328 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Applications

Derivatives of [1, 3, 4]-thiadiazolo [2, 3-b] quinazolin-5(4H)-ones, including those with aliphatic chains similar to 2-pentyl, have been synthesized and evaluated for their anti-inflammatory properties. Both in vitro and in vivo analyses were conducted to assess their effectiveness as potential anti-inflammatory agents (Thorat, Shivkumar, Rao, & MohankumarK, 2021).

Anticancer Activity

Research into thiadiazol substituted quinazolin-4-(3H)-ones has revealed significant anticancer properties. Novel compounds synthesized in this category were tested in vitro for their efficacy against HeLa (Human cervical cancer cell) cells. Some compounds demonstrated comparable activity to cisplatin, a known chemotherapy drug, highlighting their potential in cancer treatment (Joseph et al., 2010).

Antimicrobial and Analgesic Activities

Novel compounds synthesized from [1,3,4]thiadiazolo-[2,3-b] quinazolin-5-one have been characterized and evaluated for their antimicrobial and analgesic activities. These studies have shown promising results in both spheres, indicating the potential of these derivatives in treating infections and pain management (Shailaja et al., 2013).

Antitumor and Antioxidant Activities

A series of novel substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones, which share a structural resemblance to 2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, have been synthesized and shown to possess potent cytotoxic activities against human cancer cell lines. This highlights their potential as antitumor agents. Additionally, some derivatives have been evaluated for their antioxidant activities, providing a dual approach to combating cancer and oxidative stress (Wu & Zhang, 2016).

Properties

IUPAC Name

2-pentyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-3-4-9-12-16-17-13(18)10-7-5-6-8-11(10)15-14(17)19-12/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBGDPYQSCLDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN2C(=O)C3=CC=CC=C3N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.